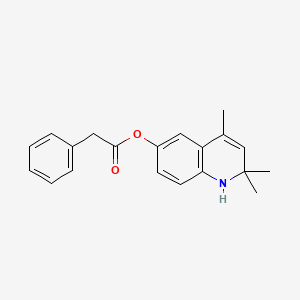

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is a chemical compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and industrial processes.

Métodos De Preparación

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate typically involves the condensation of aniline with acetone, followed by esterification with phenylacetic acid . The reaction conditions often require the use of catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the phenylacetate moiety, leading to the formation of various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit promising anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's structural features allow it to interact with biological targets effectively, leading to enhanced therapeutic outcomes in cancer treatment .

Antioxidant Properties

The antioxidant capabilities of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate have been documented in various studies. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This makes it a potential candidate for formulations aimed at preventing oxidative damage associated with chronic diseases .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It is believed to modulate pathways involved in neuroinflammation and neuronal survival. Such properties are particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Polymeric Applications

The compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers derived from this compound exhibit improved durability and resistance to environmental stressors .

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating high-performance coatings and adhesives. These materials benefit from the compound's ability to provide adhesion under varying environmental conditions while maintaining flexibility and resistance to degradation .

Chemical Intermediate

Synthesis of Complex Molecules

This compound acts as an important intermediate in organic synthesis. It facilitates the production of more complex molecules through various chemical reactions such as alkylation and acylation. The versatility of this compound allows chemists to explore diverse synthetic pathways for developing novel pharmaceuticals and agrochemicals .

Catalytic Applications

Research has identified the potential use of this compound as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates can lead to increased reaction efficiencies and yields in synthetic processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro with IC50 values indicating potency against multiple cancer types. |

| Study B | Antioxidant Properties | Showed effective scavenging of free radicals with a reduction in lipid peroxidation levels in cellular models. |

| Study C | Neuroprotection | Indicated modulation of neuroinflammatory markers and improved survival rates of neuronal cells under stress conditions. |

Mecanismo De Acción

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The pathways involved include the modulation of oxidative stress and the stabilization of free radicals.

Comparación Con Compuestos Similares

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate can be compared with similar compounds such as:

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound is also used as an antioxidant in rubber and polymer industries.

Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline: Known for its enhanced antioxidant properties and applications in industrial processes.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Actividad Biológica

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (TMQPA) is a chemical compound derived from the quinoline family, known for its complex structure that includes both a quinoline moiety and an ester functional group. This compound has garnered attention due to its potential biological activities, particularly as an antioxidant and anti-inflammatory agent. The following sections provide a detailed overview of its biological activity based on recent research findings.

TMQPA has the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol. The synthesis typically involves the condensation of aniline with acetone followed by esterification with phenylacetic acid. This process yields a compound characterized by its antioxidant properties, making it suitable for various applications in pharmaceuticals and industrial sectors.

Antioxidant Properties

Research indicates that TMQPA exhibits significant antioxidant activity. Its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. A study highlighted that derivatives of TMQ demonstrated enhanced antioxidant effects, suggesting that TMQPA may similarly contribute to reducing oxidative damage in biological systems .

Anti-inflammatory Effects

TMQPA has also been studied for its anti-inflammatory properties. In experimental models involving liver injury induced by acetaminophen, TMQPA reduced markers of oxidative stress and inflammation. Specifically, it decreased levels of pro-inflammatory cytokines and improved liver function markers, indicating its potential as a therapeutic agent for liver protection .

Antimicrobial Activity

Preliminary studies suggest that TMQPA may possess antimicrobial properties. Quinoline derivatives have been recognized for their ability to inhibit bacterial growth, and TMQPA's structural features may contribute to similar effects. Further research is needed to explore its efficacy against specific microbial strains .

The mechanism by which TMQPA exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors associated with oxidative stress and inflammation pathways. The compound's ability to modulate these pathways contributes to its antioxidant and anti-inflammatory activities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TMQPA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Similar quinoline structure | Used as an antioxidant in rubber industries |

| 4-Methylphenylacetate | Phenolic structure with methyl substitution | Flavoring agent |

| 9-Hydroxyphenanthrene | Polycyclic aromatic structure | Potential antitumor activity |

Case Studies

- Liver Protection Study : A study involving rats with acetaminophen-induced liver damage demonstrated that administration of TMQPA significantly improved liver function by reducing oxidative stress markers and inflammation levels. The treatment led to normalization of antioxidant enzyme activity and reduced apoptotic markers in liver tissues .

- Antioxidant Efficacy Assessment : In vitro assays indicated that TMQPA exhibited greater than 9% increase in antioxidant activity compared to traditional antioxidants used in rubber production, highlighting its potential industrial applications .

Propiedades

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-13-20(2,3)21-18-10-9-16(12-17(14)18)23-19(22)11-15-7-5-4-6-8-15/h4-10,12-13,21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFBMAKHNZTQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.